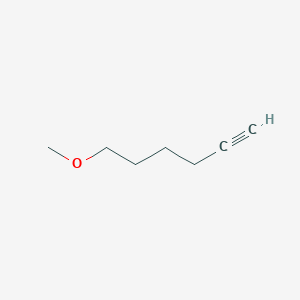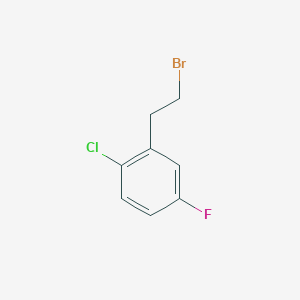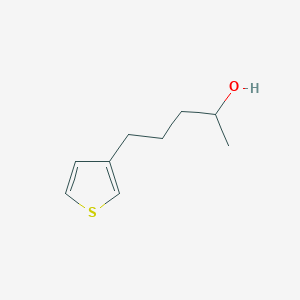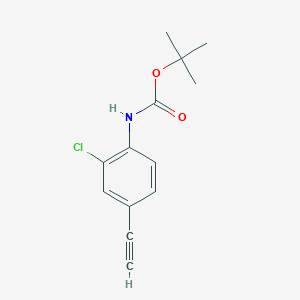
tert-Butyl (2-chloro-4-ethynylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-chloro-4-ethynylphenyl)carbamate: is an organic compound with the molecular formula C13H14ClNO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-4-ethynylphenyl)carbamate typically involves several steps. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions can vary depending on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions: tert-Butyl (2-chloro-4-ethynylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbamate derivatives, while reduction can produce amines or other reduced forms.
科学的研究の応用
tert-Butyl (2-chloro-4-ethynylphenyl)carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic compounds, including indoles with oxygen-containing substituents.
Biology: The compound is important in structure-activity relationship studies, particularly in the context of chloride channel blockers.
Medicine: It serves as a key intermediate in the synthesis of various bioactive compounds, highlighting its role in medicinal chemistry.
Industry: The compound’s derivatives are used in the development of new pesticides, showcasing its potential in agricultural chemistry.
作用機序
The mechanism of action of tert-Butyl (2-chloro-4-ethynylphenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on chloride channels or other biological targets to exert its effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (1-(2-chloro-4-ethynylphenyl)ethyl)carbamate
Comparison: tert-Butyl (2-chloro-4-ethynylphenyl)carbamate is unique due to its specific substitution pattern and the presence of both chloro and ethynyl groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the chloro group can influence its reactivity in substitution reactions, while the ethynyl group can affect its behavior in coupling reactions.
特性
分子式 |
C13H14ClNO2 |
|---|---|
分子量 |
251.71 g/mol |
IUPAC名 |
tert-butyl N-(2-chloro-4-ethynylphenyl)carbamate |
InChI |
InChI=1S/C13H14ClNO2/c1-5-9-6-7-11(10(14)8-9)15-12(16)17-13(2,3)4/h1,6-8H,2-4H3,(H,15,16) |
InChIキー |
RYBOODUXIKTKSC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


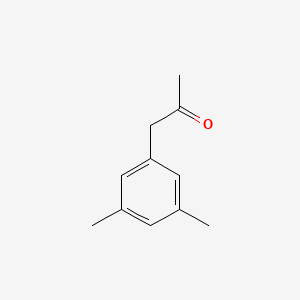
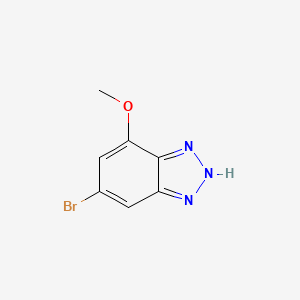
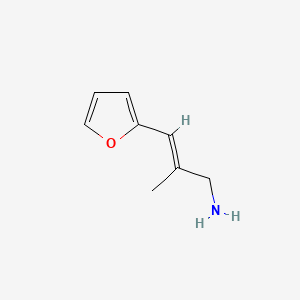
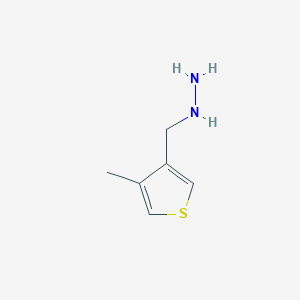

![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)

